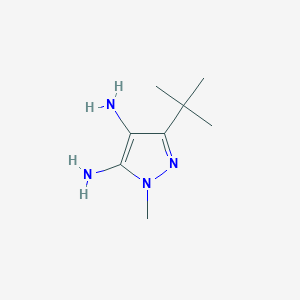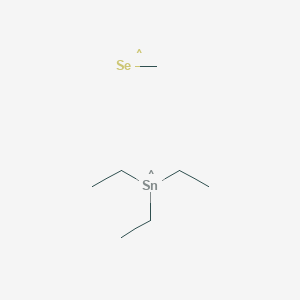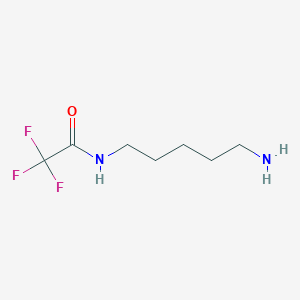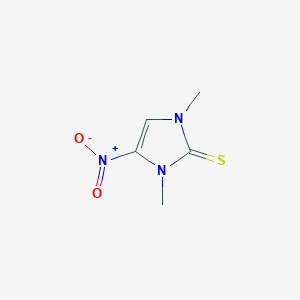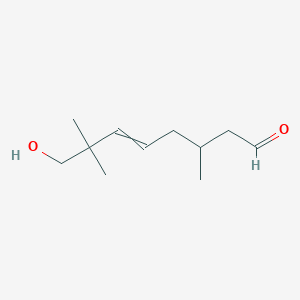
8-Hydroxy-3,7,7-trimethyloct-5-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3,7,7-trimethyloct-5-enal is a chemical compound with the molecular formula C11H20O2 It is characterized by the presence of a hydroxyl group, a double bond, and an aldehyde group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,7,7-trimethyloct-5-enal typically involves the reaction of specific precursors under controlled conditions. One common method involves the oxidation of 8-Hydroxy-3,7,7-trimethyloct-5-ene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-3,7,7-trimethyloct-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: 8-Hydroxy-3,7,7-trimethyloct-5-enoic acid.
Reduction: 8-Hydroxy-3,7,7-trimethyloct-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-3,7,7-trimethyloct-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-3,7,7-trimethyloct-5-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy-3,7,7-trimethyloct-5-enol: Similar structure but with a primary alcohol instead of an aldehyde.
8-Hydroxy-3,7,7-trimethyloct-5-enoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
8-Hydroxy-3,7,7-trimethyloct-5-enal is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
194938-63-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
8-hydroxy-3,7,7-trimethyloct-5-enal |
InChI |
InChI=1S/C11H20O2/c1-10(6-8-12)5-4-7-11(2,3)9-13/h4,7-8,10,13H,5-6,9H2,1-3H3 |
InChI-Schlüssel |
DQNUSTTZCFJWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CC(C)(C)CO)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



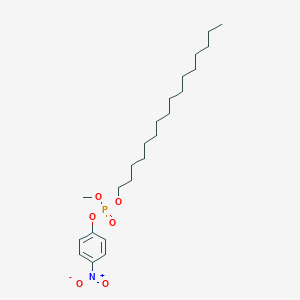

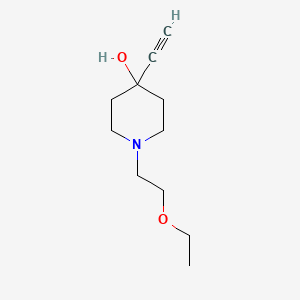

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
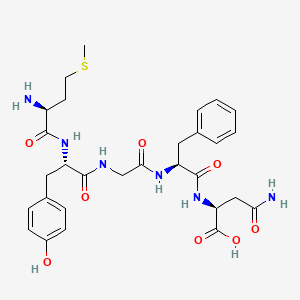

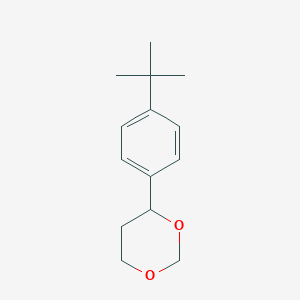
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
